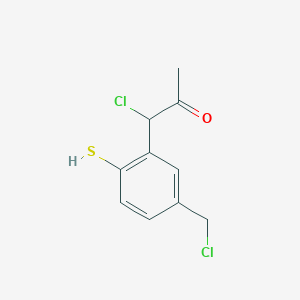
(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid is an organic compound that features a bromine atom, a phenyl group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid typically involves the reaction of 3-bromoacetophenone with an appropriate aldehyde under basic conditions to form the corresponding chalcone. This chalcone is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the desired acrylic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or the double bond to single bonds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thioethers.
科学研究应用
(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of (E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein.
相似化合物的比较
Similar Compounds
3-Bromoacetophenone: A precursor in the synthesis of (E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid.
Phenylacrylic acid: Lacks the bromine atom and the oxopropyl group, making it less reactive.
3-Bromo-2-oxopropyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the oxopropyl group, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
属性
分子式 |
C12H11BrO3 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
3-[3-(3-bromo-2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c13-8-11(14)7-10-3-1-2-9(6-10)4-5-12(15)16/h1-6H,7-8H2,(H,15,16) |
InChI 键 |
HZEHHOJRAPWMSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C=CC(=O)O)CC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


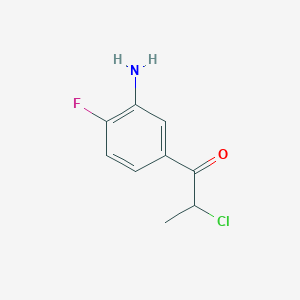

![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
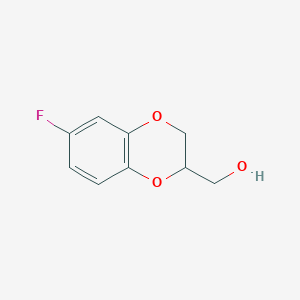


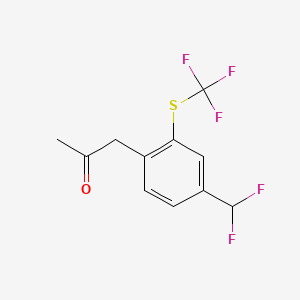



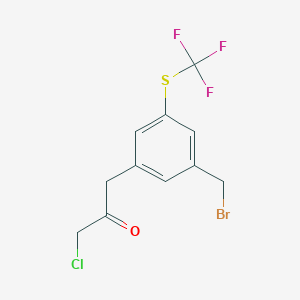
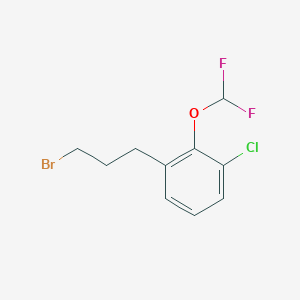
![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)
